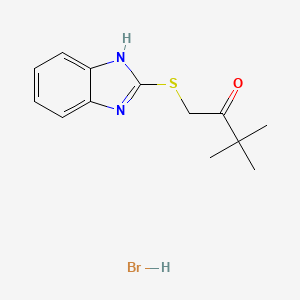
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide typically involves a multi-step process. One common method involves the reaction of 1H-benzimidazole-2-thiol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides. This can lead to the formation of a wide range of derivatives with different biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its benzimidazole moiety is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: Benzimidazole derivatives are known for their antiparasitic, antifungal, and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide is likely related to its ability to interact with biological macromolecules. The benzimidazole ring can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Thiabendazole: Used to treat parasitic infections and also has antifungal properties.
What sets this compound apart is its unique structure, which allows for different types of chemical modifications and potentially novel biological activities .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.BrH/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;/h4-7H,8H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPQWDSAAFHDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE](/img/structure/B4956578.png)
![2-(2,4-Difluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4956590.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
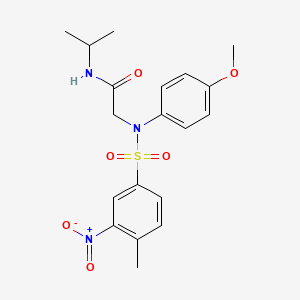
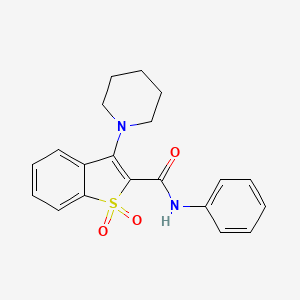
![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)
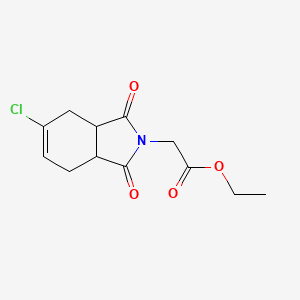
![5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride](/img/structure/B4956620.png)
![13-ethyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B4956627.png)
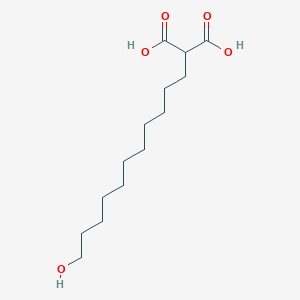
![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)
